ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
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Overview
Description
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a chemical compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages . The compound is known for its diverse biological and pharmaceutical properties.
Preparation Methods
The synthesis of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating and the use of solvents like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Industry: Coumarins are used in the production of perfumes, fabric conditioners, and certain pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate the lipophilic cell membrane of Gram-positive bacteria . The compound’s effects on other biological systems are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the compound.
Coumarin-3-carboxylic acid: Known for its anti-inflammatory properties.
Warfarin: A well-known anticoagulant used in medicine.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
ethyl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-13(17(19)20-6-2)21-14-8-7-12-10(3)9-15(18)22-16(12)11(14)4/h7-9,13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNLJVANTFTYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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